
N-(4-anilinophenyl)-4-benzyl-1-piperazinecarbothioamide
Descripción general
Descripción
N-(4-anilinophenyl)-4-benzyl-1-piperazinecarbothioamide, commonly known as TAK-147, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its promising pharmacological properties. TAK-147 belongs to the class of piperazinecarbothioamide derivatives, which are known to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of TAK-147 is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. TAK-147 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression and chromatin remodeling. In addition, TAK-147 has been found to inhibit the activity of protein kinase C (PKC), a signaling molecule that regulates various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
TAK-147 has been shown to have a wide range of biochemical and physiological effects. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of genes involved in these processes. In addition, TAK-147 has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and increasing the activity of immune cells such as natural killer (NK) cells. Furthermore, TAK-147 has been found to reduce oxidative stress and inflammation in the brain, leading to improved cognitive function and neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-147 is its high potency and selectivity, which makes it an ideal candidate for drug development. The compound has been shown to exhibit low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of TAK-147 is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. In addition, further studies are needed to fully elucidate the mechanism of action and potential side effects of TAK-147.
Direcciones Futuras
There are several future directions for the research and development of TAK-147. One potential application of TAK-147 is in the treatment of cancer, where it could be used as a single agent or in combination with other chemotherapeutic agents. In addition, TAK-147 could be explored as a potential therapy for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, TAK-147 could be investigated for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further studies are needed to optimize the pharmacokinetic properties of TAK-147 and to develop more efficient synthesis methods.
Aplicaciones Científicas De Investigación
TAK-147 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. In addition, TAK-147 has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, TAK-147 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-(4-anilinophenyl)-4-benzylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4S/c29-24(28-17-15-27(16-18-28)19-20-7-3-1-4-8-20)26-23-13-11-22(12-14-23)25-21-9-5-2-6-10-21/h1-14,25H,15-19H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLILGQMBAGPLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-[4-(phenylamino)phenyl]piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-bromophenyl)-2-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one](/img/structure/B4081221.png)
![3-(benzoylamino)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B4081240.png)
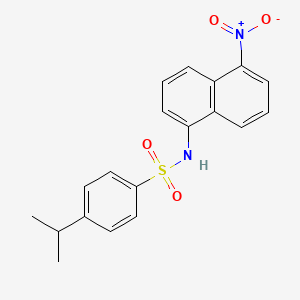
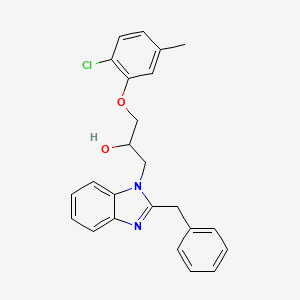
![N-(1-phenylethyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B4081258.png)
![isopropyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4081264.png)
![N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)butanamide](/img/structure/B4081268.png)

![17-(1,3-benzothiazol-2-yl)-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4081285.png)
![N-[2-(4-Benzhydryl-piperazin-1-yl)-2-oxo-ethyl]-2,4,6-trimethyl-benzenesulfonamide](/img/structure/B4081286.png)
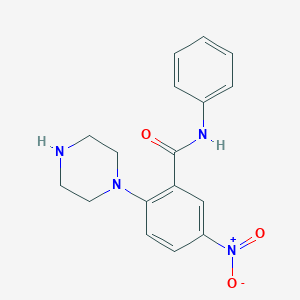
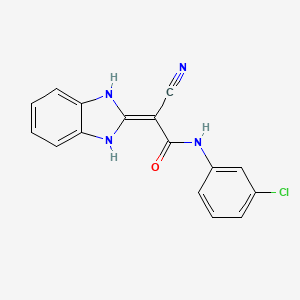
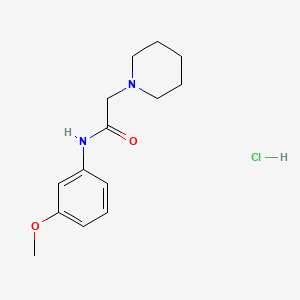
![ethyl 3-{4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate](/img/structure/B4081322.png)